3,4-Dichlorothiophenol
Overview
Description
3,4-Dichlorothiophenol: is an organosulfur compound with the molecular formula C6H4Cl2S . It is a derivative of thiophenol where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its distinct chemical properties and is used in various scientific and industrial applications .
Mechanism of Action
3,4-Dichlorothiophenol, also known as 3,4-Dichlorobenzenethiol, is a chemical compound with the molecular formula C6H4Cl2S . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Target of Action
It has been used as a probe for the detection of methylating agent production during exposure of n-nitrosodimethylamine to rat liver s-9 preparations .
Mode of Action
It has been used as a trapping agent for electrophiles produced in vitro or in vivo
Biochemical Pathways
strain CF600 grows efficiently on phenol, cresols, and 3,4-dimethylphenol via a plasmid-encoded multicomponent phenol hydroxylase and a subsequent meta-cleavage pathway . The exact role of this compound in these pathways requires further investigation.
Result of Action
It has been used to develop a surface-enhanced Raman sensor for the detection of biowarfare agents and glucose .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorothiophenol can be synthesized through several methods. One common method involves the chlorination of thiophenol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination processes. The reaction is carried out in large reactors with precise control over reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorothiophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert it to thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols.
Substitution: Substituted thiophenols.
Scientific Research Applications
3,4-Dichlorothiophenol has several applications in scientific research:
Comparison with Similar Compounds
- 2,4-Dichlorothiophenol
- 2,5-Dichlorothiophenol
- 2,6-Dichlorothiophenol
Comparison: 3,4-Dichlorothiophenol is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical behaviors and applications due to the electronic and steric effects imparted by the chlorine substituents .
Properties
IUPAC Name |
3,4-dichlorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJZDPKMMZXSKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207292 | |
Record name | 3,4-Dichlorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5858-17-3 | |
Record name | 3,4-Dichlorobenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5858-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichlorothiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005858173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dichlorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichlorobenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3,4-Dichlorobenzenethiol has been primarily investigated as a trapping agent for alkylating intermediates generated during the metabolism of certain compounds, particularly nitrosamines. [, , , ] This interaction helps researchers study the metabolic pathways of these compounds and their potential to form reactive species that can damage DNA. [, , ] For example, 3,4-Dichlorobenzenethiol reacts with the reactive metabolites of N-nitrosamines to form stable thioether adducts, which can then be detected and quantified. [, ]
ANone: 3,4-Dichlorobenzenethiol has the following structural characteristics:
- Spectroscopic Data: While specific spectroscopic data isn't provided in the abstracts, its structure is confirmed through synthesis and reactions. [, ]
A: While the provided abstracts don't explicitly discuss material compatibility, the use of 3,4-Dichlorobenzenethiol in reactions with various reagents and under different conditions, including organic solvents and aqueous solutions at varying pH levels, suggests its stability and compatibility in those environments. [, ] Its application as a trapping agent for alkylating agents highlights its role in studying metabolic pathways in vitro. [, ]
A: The provided research focuses on 3,4-Dichlorobenzenethiol's role as a trapping agent, not a catalyst. [, , ] It reacts with alkylating intermediates generated during the metabolism of certain compounds, forming stable thioether adducts. [, ] This reactivity, particularly with electrophiles, stems from the nucleophilic sulfur atom in its structure. This reactivity is valuable for studying the metabolic activation of compounds like nitrosamines. [, , ]
ANone: The provided research abstracts do not mention any computational chemistry or modeling studies conducted with 3,4-Dichlorobenzenethiol.
ANone: The provided research abstracts primarily focus on the scientific aspects of 3,4-Dichlorobenzenethiol and do not provide information regarding SHE regulations, compliance, or risk minimization practices.
ANone: The research abstracts primarily highlight the use of 3,4-Dichlorobenzenethiol as a research tool. Comprehensive toxicological data and long-term effects are not discussed in these abstracts.
A: The research highlights the use of gas chromatography-mass spectrometry (GC-MS) for detecting and quantifying 3,4-Dichlorobenzenethiol and its reaction products, particularly thioethers, in biological samples. [] This technique allows for the separation and identification of different compounds based on their mass-to-charge ratios.
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